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Introduction

Futoenone, a naturally occurring neolignan, has garnered interest within the scientific
community for its potential biological activities. Isolated from plant species such as Magnolia
sprengeri and Piper wallichii, this complex organic molecule presents a unique structural
framework that warrants detailed investigation for drug discovery and development.[1] This
technical guide provides a comprehensive overview of the fundamental chemical identifiers and
properties of Futoenone, serving as a foundational resource for researchers.

Chemical Identifiers

A precise understanding of a compound's identity is paramount for any scientific investigation.
The following table summarizes the key chemical identifiers for Futoenone, ensuring accurate
documentation and retrieval of information from chemical databases.
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Identifier Value Source
PubChem[1], Phytochemicals
CAS Number 19913-01-0 ) -
online[2], Pharmaffiliates
(1S,8S,10S,11R)-10-(1,3-
benzodioxol-5-yl)-3-methoxy-
IUPAC Name 11-methyl-7- PubChem[1]
oxatricyclo[6.3.1.01"¢]dodeca-
2,5-dien-4-one
PubChem, Phytochemicals
Molecular Formula C20H2005

online, Pharmaffiliates

Molecular Weight

340.375 g/mol

Phytochemicals online

InChl

InChl=1S/C20H2005/c1-11-
14(12-3-4-16-17(5-12)24-10-
23-16)6-13-8-20(11)9-18(22-
2)15(21)7-19(20)25-13/h3-
5,7,9,11,13-14H,6,8,10H2,1-
2H3/t11-,13+,14+,20-/m1/s1

PubChem

InChlKey

SXHVHWXETMBKPP-
KXXATPMCSA-N

PubChem

SMILES

C[C@@H]1--INVALID-LINK--
C4=CC5=C(C=C4)0CO05

PubChem

Synonyms

(-)-Futoenone

PubChem

Logical Relationship of Chemical Identifiers

The various chemical identifiers are interconnected, each providing a different layer of

information about the molecule. The following diagram illustrates the logical flow from the

common name to the machine-readable structural representations.
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Caption: Logical flow from Futoenone's common name to its various chemical identifiers.

Experimental Data and Protocols

Further in-depth analysis of Futoenone would require experimental data. At present, detailed
experimental protocols and signaling pathway information are not available in the public
domain and would necessitate further literature review and laboratory investigation. Future
research should aim to elucidate the following:

o Spectroscopic Data: Nuclear Magnetic Resonance (*H and 3C NMR), Mass Spectrometry
(MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to confirm the structure and

purity.

e Physicochemical Properties: Solubility, melting point, and partition coefficient (LogP) to
inform formulation and pharmacokinetic studies.

» Biological Activity: In vitro and in vivo assays to determine its mechanism of action, efficacy,
and toxicity. This would involve a range of experimental protocols, from cell-based assays to
animal models.

Signaling Pathway Analysis

The identification of the signaling pathways modulated by Futoenone is a critical step in
understanding its biological function. A hypothetical workflow for this analysis is presented
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Caption: A generalized workflow for identifying and validating signaling pathways affected by
Futoenone.

Conclusion
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This guide has provided the essential chemical identifiers and a framework for the further
scientific investigation of Futoenone. The systematic compilation of its chemical properties,
coupled with rigorous experimental validation and pathway analysis, will be instrumental in
unlocking its therapeutic potential. Researchers are encouraged to utilize this foundational
information for their future studies in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References
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identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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